[2-(Methoxymethoxy)phenyl](diphenyl)phosphane
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Overview
Description
[2-(Methoxymethoxy)phenyl]-diphenylphosphane is an organophosphorus compound that features a phenyl ring substituted with a methoxymethoxy group and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methoxymethoxy)phenyl]-diphenylphosphane typically involves the reaction of 2-(methoxymethoxy)phenylboronic acid with diphenylphosphane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the sensitive phosphane group. Common solvents used in this synthesis include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by palladium complexes .
Industrial Production Methods
While specific industrial production methods for [2-(methoxymethoxy)phenyl]-diphenylphosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[2-(Methoxymethoxy)phenyl]-diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: New organophosphorus compounds with extended carbon chains.
Scientific Research Applications
Chemistry
In chemistry, [2-(methoxymethoxy)phenyl]-diphenylphosphane is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it useful in various catalytic processes, including hydrogenation and cross-coupling reactions .
Biology and Medicine
The methoxymethoxy group may provide additional stability and solubility, enhancing its potential utility in biological systems .
Industry
In the industrial sector, [2-(methoxymethoxy)phenyl]-diphenylphosphane can be used in the synthesis of advanced materials and fine chemicals. Its role as a catalyst ligand can improve the efficiency and selectivity of industrial chemical processes .
Mechanism of Action
The mechanism of action of [2-(methoxymethoxy)phenyl]-diphenylphosphane primarily involves its ability to coordinate with transition metals. The phosphane group donates electron density to the metal center, stabilizing it and facilitating various catalytic reactions. The methoxymethoxy group can influence the electronic properties of the phenyl ring, further modulating the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a phosphane group.
[4-Chloro-2-(methoxymethoxy)phenyl]boronic acid: Contains a chloro substituent and a boronic acid group.
Uniqueness
[2-(Methoxymethoxy)phenyl]-diphenylphosphane is unique due to the presence of both the methoxymethoxy group and the diphenylphosphane moiety. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and a valuable intermediate in organic synthesis .
Properties
CAS No. |
62815-32-1 |
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Molecular Formula |
C20H19O2P |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
[2-(methoxymethoxy)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C20H19O2P/c1-21-16-22-19-14-8-9-15-20(19)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChI Key |
YBHNHDNTLCHPLN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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